![molecular formula C17H34ClPSn B14364705 {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane CAS No. 90127-41-6](/img/structure/B14364705.png)
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane is an organophosphorus compound that features a unique combination of tin, phosphorus, and chlorine atoms
Méthodes De Préparation
The synthesis of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents . One common method includes the reaction of a chlorophosphine with a stannylated propyl derivative under controlled conditions. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism by which {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar compounds include other organophosphorus compounds with tin and chlorine atoms. For example:
Dibutyl-[3-(chlorodimethylstannyl)propyl]phosphane: Similar structure but with different alkyl groups.
Triphenylphosphine: A widely used phosphine ligand with different substituents.
The uniqueness of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane lies in its specific combination of substituents, which can impart distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
90127-41-6 |
|---|---|
Formule moléculaire |
C17H34ClPSn |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
3-[chloro(dimethyl)stannyl]propyl-dicyclohexylphosphane |
InChI |
InChI=1S/C15H28P.2CH3.ClH.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;2*1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
AFGDDBBEZGGVIS-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(CCCP(C1CCCCC1)C2CCCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
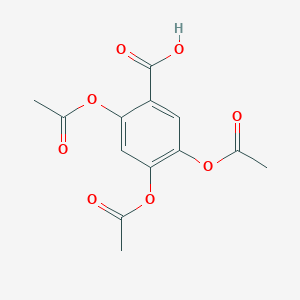
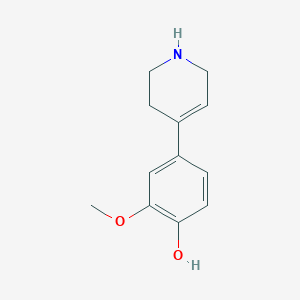

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
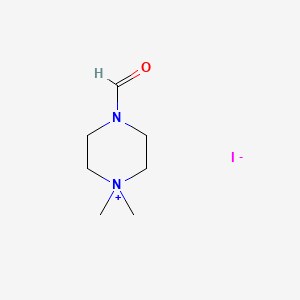
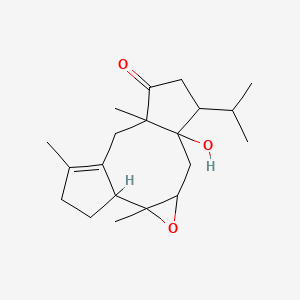

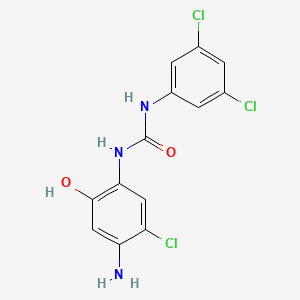

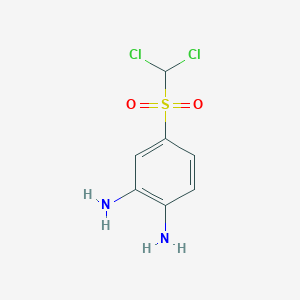
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
